![molecular formula C32H50N2 B12623444 (E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene CAS No. 918899-31-7](/img/structure/B12623444.png)
(E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and as intermediates in organic synthesis. The structure of this compound features two phenyl rings substituted with pentan-3-yl groups at the 3 and 4 positions, connected by an azo linkage.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene typically involves the azo coupling reaction. This reaction is carried out by diazotizing an aromatic amine and subsequently coupling it with another aromatic compound. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an aromatic compound containing electron-donating groups to form the azo compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pH, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
化学反応の分析
Types of Reactions: (E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene can undergo various chemical reactions, including:
Oxidation: The azo linkage can be oxidized to form azoxy compounds.
Reduction: The azo compound can be reduced to form hydrazo compounds or aromatic amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products:
Oxidation: Azoxy compounds.
Reduction: Hydrazo compounds or aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
(E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer formulations.
作用機序
The mechanism of action of (E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of biochemical pathways, leading to various biological effects.
類似化合物との比較
Azobenzene: A simpler azo compound with two phenyl rings connected by an azo linkage.
Disperse Orange 3: An azo dye with similar structural features but different substituents on the phenyl rings.
Methyl Red: An azo dye used as a pH indicator with a similar azo linkage.
Uniqueness: (E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene is unique due to the presence of bulky pentan-3-yl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from simpler azo compounds and may confer specific properties that are advantageous in certain applications.
特性
CAS番号 |
918899-31-7 |
|---|---|
分子式 |
C32H50N2 |
分子量 |
462.8 g/mol |
IUPAC名 |
bis[3,4-di(pentan-3-yl)phenyl]diazene |
InChI |
InChI=1S/C32H50N2/c1-9-23(10-2)29-19-17-27(21-31(29)25(13-5)14-6)33-34-28-18-20-30(24(11-3)12-4)32(22-28)26(15-7)16-8/h17-26H,9-16H2,1-8H3 |
InChIキー |
GVLAWDWAHLDGKN-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)C(CC)CC)C(CC)CC)C(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene](/img/structure/B12623383.png)

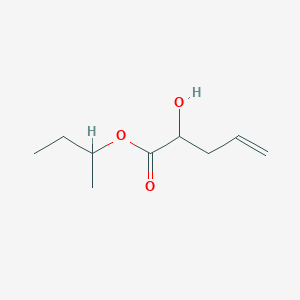
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12623399.png)
![4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate](/img/structure/B12623403.png)
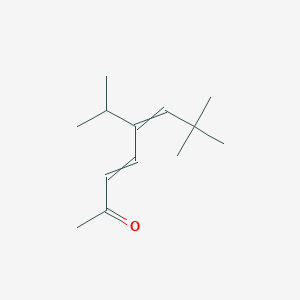
![9,9',9''-([1,1'-Biphenyl]-3,3',5-triyl)tris(10-phenylanthracene)](/img/structure/B12623412.png)


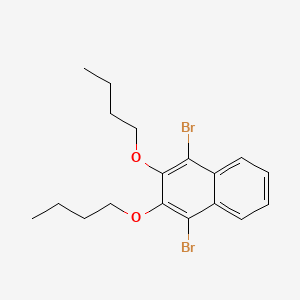
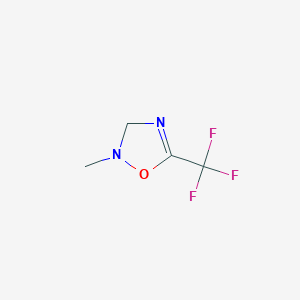
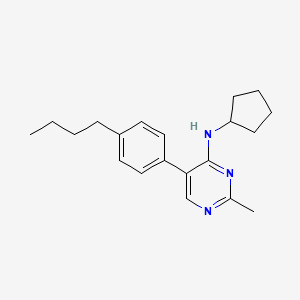
![(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12623441.png)
